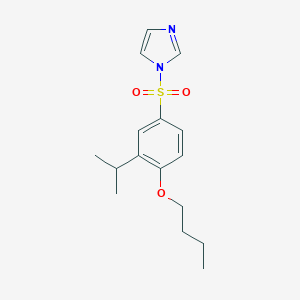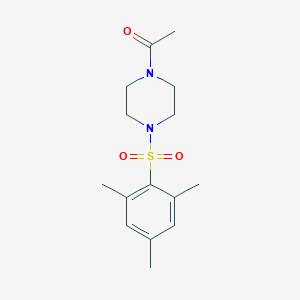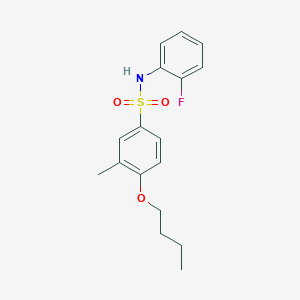
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as DCEMP1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in cancer treatment.
Mecanismo De Acción
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is believed to exert its anti-cancer effects by inhibiting the activity of a protein called Hsp90, which is involved in the stabilization and function of many other proteins that are important for cancer cell survival. By inhibiting Hsp90, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide disrupts multiple signaling pathways that are essential for cancer cell growth and survival, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells, while effectively inducing apoptosis in cancer cells. It has also been found to inhibit the growth and migration of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth. Additionally, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to enhance the effectiveness of other chemotherapy drugs in treating cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is its specificity for cancer cells, meaning that it has minimal effects on normal cells. This makes it a promising candidate for cancer treatment. However, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide.
Direcciones Futuras
Future research on 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide should focus on optimizing its delivery and dosage for in vivo use, as well as investigating its potential use in combination with other chemotherapy drugs. Additionally, further studies are needed to understand the mechanism of action of 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide in more detail, as well as its potential applications in other diseases beyond cancer.
Métodos De Síntesis
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with 6-methyl-2-pyridinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium dithionite and the subsequent reaction with ethyl iodide. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in leukemia and breast cancer cells. Additionally, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been found to have anti-angiogenic properties, meaning that it inhibits the formation of new blood vessels that are necessary for tumor growth.
Propiedades
Nombre del producto |
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H14Cl2N2O3S |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
2,5-dichloro-4-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-3-21-12-7-11(16)13(8-10(12)15)22(19,20)18-14-6-4-5-9(2)17-14/h4-8H,3H2,1-2H3,(H,17,18) |
Clave InChI |
OZDPCFILHCZLBD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=N2)C)Cl |
SMILES canónico |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=N2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)

![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)




![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)


